4-Amino-N-mesitylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-N-mesitylbenzenesulfonamide is a chemical compound with the molecular formula C15H18N2O2S . It has a molecular weight of 290.39 .
Molecular Structure Analysis
The InChI code for 4-Amino-N-mesitylbenzenesulfonamide is1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Amino-N-mesitylbenzenesulfonamide has a molecular weight of 290.39 . The molecular formula is C15H18N2O2S .Scientific Research Applications
Synthesis and Pharmacological Evaluation
4-Amino-N-mesitylbenzenesulfonamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of 4-aminobenzenesulfonamide combined with mefenamic acid showed significant anti-inflammatory activity in rat models. Specifically, the 4-amino-N-methylbenzenesulfonamide derivative demonstrated anti-inflammatory effects comparable to diclofenac (Mahdi, 2017).
Anticonvulsant Activities
A novel series of benzenesulfonamide derivatives, including 4-aminobenzenesulfonamide, were synthesized and screened for their anticonvulsant activities. Some compounds exhibited potent anticonvulsant effects in mice, suggesting their potential as new class of anticonvulsant agents (Wang et al., 2015).
Solubility and Thermodynamic Properties
The solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various solvent systems have been explored. This study is crucial for understanding the compound's behavior in different solvents, which is vital for its application in pharmaceutical formulations (Asadi et al., 2020).
Spectroscopic Characterization and Antimicrobial Activity
Sulfonamide derivatives, including those of 4-aminobenzenesulfonamide, have been synthesized and characterized using various spectroscopic techniques. Their antimicrobial activity has also been evaluated, contributing to the development of new antimicrobial agents (Demircioğlu et al., 2018).
Structural and Functional Group Analysis in Drug Design
The sulfonamide group, a key component in 4-aminobenzenesulfonamide derivatives, plays a crucial role in medicinal chemistry. It appears in various forms in marketed drugs, especially in sulfonamide antibacterials. The structural importance and safety of this group in drug design have been emphasized in scientific studies (Kalgutkar et al., 2010).
Inhibitory Effects on Enzymes and Cancer Cell Lines
Bis-sulfonamides derived from 4-aminobenzenesulfonamide have shown inhibitory effects on certain carbonic anhydrase isozymes and have exhibited cytotoxic activity against various human cancer cell lines, highlighting their potential in cancer treatment (Morsy et al., 2009).
properties
IUPAC Name |
4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMADYXUVVGVFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342771 |
Source
|
Record name | 4-Amino-N-mesitylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-mesitylbenzenesulfonamide | |
CAS RN |
294885-71-5 |
Source
|
Record name | 4-Amino-N-mesitylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.